4-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine” is a heterocyclic organic molecule It features a complex structure with multiple functional groups, including a furan ring, an oxadiazole ring, a pyrrolidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine” typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.
Construction of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of amino alcohols or amino acids.
Coupling Reactions: The final step involves coupling the furan, oxadiazole, and pyrrolidine intermediates with a pyridine derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions for substitution reactions may include the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “4-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}benzene
- 4-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}thiophene
- 4-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}quinoline
Uniqueness
The uniqueness of “4-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine” lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse applications and makes it a valuable compound in various fields of research.
Properties
IUPAC Name |
[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c21-16(11-3-6-17-7-4-11)20-8-5-12(10-20)14-18-15(23-19-14)13-2-1-9-22-13/h1-4,6-7,9,12H,5,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKQGSVDDGTCKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.